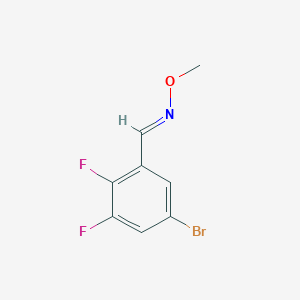

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime

Descripción general

Descripción

Oxime esters, such as “O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .Molecular Structure Analysis

Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . This is due to their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis

Oxime esters, in cyclization reactions, act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical and Chemical Properties Analysis

Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . This is due to their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Aplicaciones Científicas De Investigación

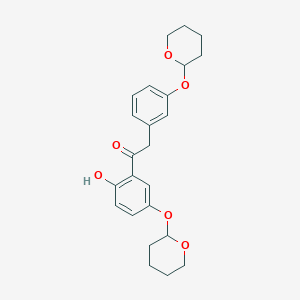

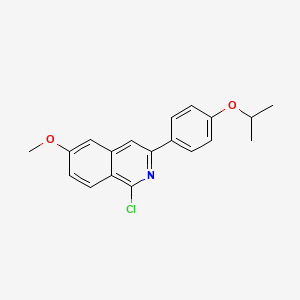

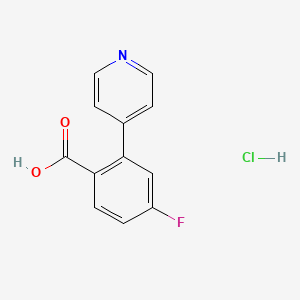

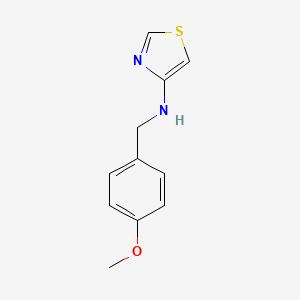

Synthesis and Structural Analysis : Compounds similar to O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime are often synthesized for their unique structural properties. For instance, the synthesis of complex molecules involving reactions with bromo- and hydroxy- substituted benzaldehydes has been demonstrated, indicating the utility of such compounds in constructing sophisticated molecular architectures (Dong & Feng, 2006; Wen, 2010).

Catalysis and Coordination Chemistry : Research on copper(II) complexes with salicyl mono-oxime ligands, including those with bromo-substituted variants, highlights the relevance of such compounds in coordination chemistry. These studies provide insights into the coordination environments and geometries that such ligands can induce in metal complexes, which is crucial for understanding their catalytic and material properties (Wen, 2010).

Material Science and Supramolecular Chemistry : The ability of similar compounds to form supramolecular structures through hydrogen bonding and π-π interactions indicates their potential application in material science. For example, the formation of infinite chain-like or 2D supramolecular structures can be significant in the design of new materials with specific properties (Wen, 2010).

Organic Synthesis : The role of oxime and oxime ethers in organic synthesis is well-documented, with studies showing their utility in generating complex molecules and intermediates. For example, oxime ethers derived from cinnamaldoxime and related compounds have been synthesized with high yields, demonstrating the versatility of oxime derivatives in organic synthesis (Kubmarawa et al., 2011).

Enzymatic Studies : Research on the enzymatic reduction of oximes to imines provides a biochemical perspective, highlighting the reactivity of oxime compounds under biological conditions. This can offer insights into the biological interactions and potential applications of this compound in biochemistry and pharmacology (Heberling et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents . They are also renowned for their widespread applications as drugs and intermediates for the synthesis of several pharmacological derivatives . Therefore, new oxime compounds are being synthesized, and their biological activity is being verified . This suggests a promising future direction for the study and application of oximes, including “O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime”.

Propiedades

IUPAC Name |

(E)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWWSXUNSCUBHU-UUILKARUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

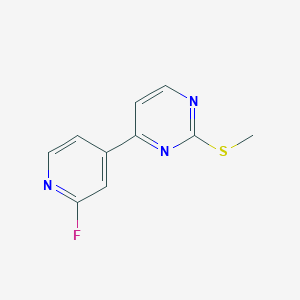

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

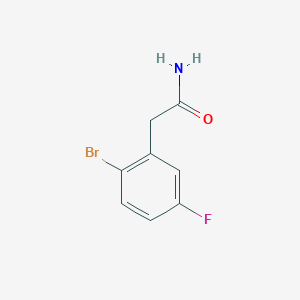

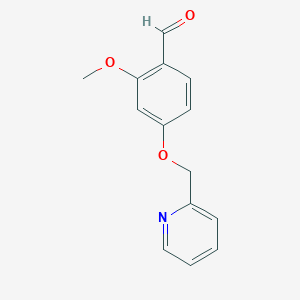

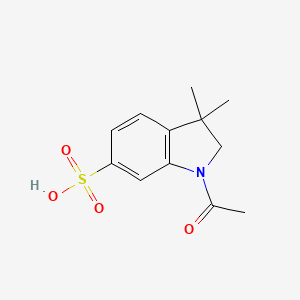

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)